molecular formula C15H10N2O3S B2663934 5-nitro-N-phenyl-1-benzothiophene-2-carboxamide CAS No. 477847-42-0

5-nitro-N-phenyl-1-benzothiophene-2-carboxamide

Cat. No.: B2663934
CAS No.: 477847-42-0
M. Wt: 298.32
InChI Key: VGJQBULWAVUUNC-UHFFFAOYSA-N
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Description

5-nitro-N-phenyl-1-benzothiophene-2-carboxamide is an organic compound with the molecular formula C15H10N2O3S It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-phenyl-1-benzothiophene-2-carboxamide typically involves the nitration of N-phenyl-1-benzothiophene-2-carboxamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and concentration, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-phenyl-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the benzothiophene ring can be oxidized to form sulfoxides or sulfones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products Formed

    Reduction: Formation of 5-amino-N-phenyl-1-benzothiophene-2-carboxamide.

    Substitution: Formation of substituted benzothiophene derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

Scientific Research Applications

5-nitro-N-phenyl-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-nitro-N-phenyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • 5-nitro-1-benzothiophene-2-carboxamide
  • N-phenyl-1-benzothiophene-2-carboxamide
  • 5-amino-N-phenyl-1-benzothiophene-2-carboxamide

Uniqueness

5-nitro-N-phenyl-1-benzothiophene-2-carboxamide is unique due to the presence of both the nitro group and the benzothiophene ring. This combination imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research and industrial applications. The nitro group enhances its reactivity, allowing for diverse chemical transformations, while the benzothiophene ring contributes to its stability and potential biological activities.

Properties

IUPAC Name

5-nitro-N-phenyl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S/c18-15(16-11-4-2-1-3-5-11)14-9-10-8-12(17(19)20)6-7-13(10)21-14/h1-9H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJQBULWAVUUNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=C(S2)C=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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